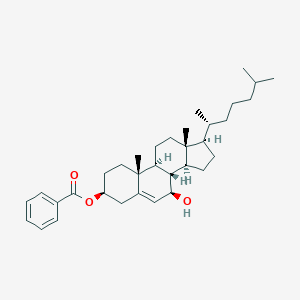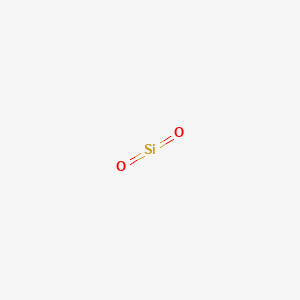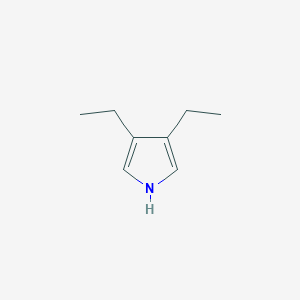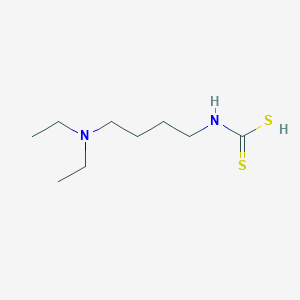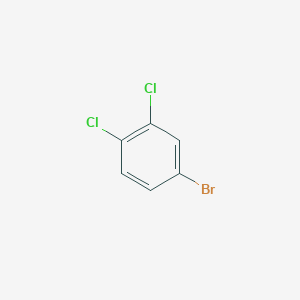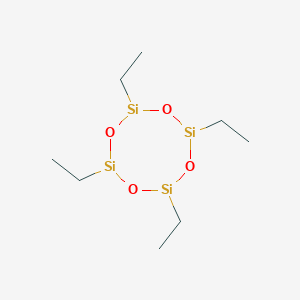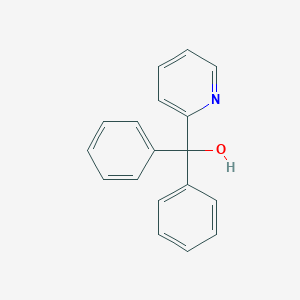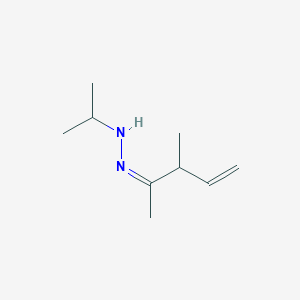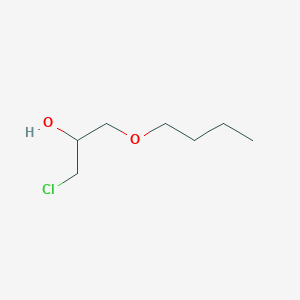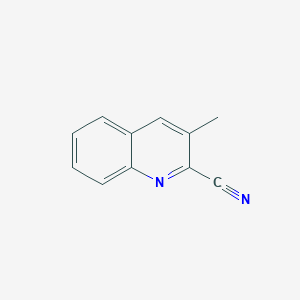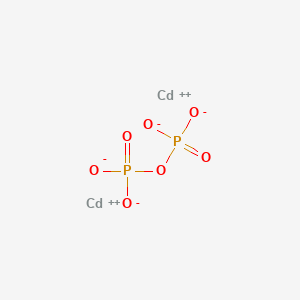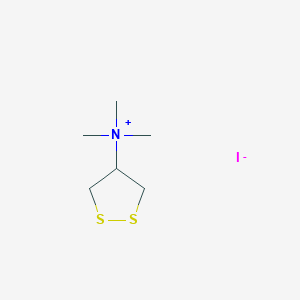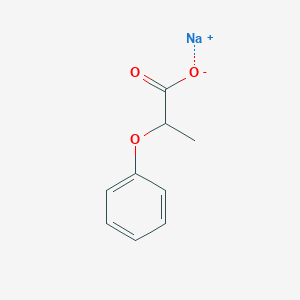
Sodium 2-phenoxypropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-phenoxypropionate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 216.22 g/mol. Sodium 2-phenoxypropionate is also known as SPP and is used in various research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of Sodium 2-phenoxypropionate is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in plant growth and development. Sodium 2-phenoxypropionate is also known to interfere with the synthesis of nucleic acids and proteins in plants.
Efectos Bioquímicos Y Fisiológicos
Sodium 2-phenoxypropionate has been shown to have a significant effect on the biochemical and physiological processes of plants. It inhibits the activity of enzymes involved in the synthesis of fatty acids and amino acids. Sodium 2-phenoxypropionate also interferes with the transport of nutrients and water in plants, leading to stunted growth and reduced yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 2-phenoxypropionate is a useful tool in scientific research due to its ability to control the growth of plants. It is also relatively inexpensive and easy to synthesize. However, Sodium 2-phenoxypropionate has limitations in terms of its specificity, and it may affect the growth of non-target plants. It is also toxic to humans and animals and should be handled with care.
Direcciones Futuras
There are several future directions for research on Sodium 2-phenoxypropionate. One area of interest is the development of more specific herbicides that target only the desired plants. Another area of research is the use of Sodium 2-phenoxypropionate in the synthesis of other organic compounds. There is also a need for further research on the toxicity of Sodium 2-phenoxypropionate and its effects on the environment.
Métodos De Síntesis
Sodium 2-phenoxypropionate can be synthesized by the reaction of 2-phenoxypropionic acid with sodium hydroxide. The reaction takes place in an aqueous solution, and the product is obtained by filtration and drying. The yield of the reaction is dependent on the purity of the starting materials and the reaction conditions.
Aplicaciones Científicas De Investigación
Sodium 2-phenoxypropionate is widely used in scientific research as a herbicide and plant growth regulator. It is used to control the growth of weeds and unwanted plants in agricultural fields. Sodium 2-phenoxypropionate is also used in the synthesis of other organic compounds and as a reagent in chemical reactions.
Propiedades
Número CAS |
17274-05-4 |
|---|---|
Nombre del producto |
Sodium 2-phenoxypropionate |
Fórmula molecular |
C9H9NaO3 |
Peso molecular |
188.16 g/mol |
Nombre IUPAC |
sodium;2-phenoxypropanoate |
InChI |
InChI=1S/C9H10O3.Na/c1-7(9(10)11)12-8-5-3-2-4-6-8;/h2-7H,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
VMTCWGOAMQWYRM-UHFFFAOYSA-M |
SMILES isomérico |
CC(C(=O)[O-])OC1=CC=CC=C1.[Na+] |
SMILES |
CC(C(=O)[O-])OC1=CC=CC=C1.[Na+] |
SMILES canónico |
CC(C(=O)[O-])OC1=CC=CC=C1.[Na+] |
Otros números CAS |
17274-05-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)
